Hyodeoxycholylglycine

Description

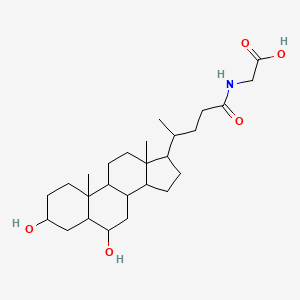

Hyodeoxycholylglycine (CAS: 13042-33-6), also known as glycohyodeoxycholic acid, is a glycine-conjugated bile acid derived from hyodeoxycholic acid (HDCA). Its molecular formula is C₂₆H₄₃NO₅ (molecular weight: 449.629 g/mol), featuring hydroxyl groups at the 3α and 6α positions on the steroid nucleus . It occurs naturally in the bile of pigs and wild boars, where it aids in lipid digestion and cholesterol metabolism. Conjugation with glycine enhances its solubility in aqueous environments, facilitating its role in emulsifying dietary fats .

Properties

IUPAC Name |

2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIYSFQOFYOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875554 | |

| Record name | GLYCOHYODEOXYCHOLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13042-33-6 | |

| Record name | GLYCOHYODEOXYCHOLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Hyodeoxycholic Acid (HDCA)

Key Differences :

- Structure : HDCA (CAS: 83-49-8) is the unconjugated parent compound, with the molecular formula C₂₄H₄₀O₄ (molecular weight: 392.57 g/mol). It lacks the glycine moiety present in hyodeoxycholylglycine.

- Solubility : HDCA is less water-soluble due to the absence of the polar glycine group.

- Biological Role : HDCA is a primary bile acid in pigs, while its glycine conjugate (this compound) is more efficient in micelle formation for lipid absorption .

- Research Findings : HDCA has been studied for its association with cancer risk biomarkers in human cohorts, though its conjugated form may exhibit altered metabolic interactions .

Glycolithocholate (Lithocholylglycine)

Key Differences :

- Structure: Glycolithocholate (HMDB ID: HMDB0000698) is the glycine conjugate of lithocholic acid, a monohydroxy bile acid with a single hydroxyl group at the 3α position. Its molecular formula is C₂₆H₄₃NO₅ (same as this compound) but differs in hydroxylation pattern .

- Solubility : Despite similar conjugation, glycolithocholate is less soluble than this compound due to fewer hydroxyl groups.

- Toxicity : Lithocholic acid and its conjugates are associated with hepatotoxicity, whereas this compound is less toxic and more abundant in healthy pig bile .

Glycocholic Acid

Key Differences :

- Structure : Glycocholic acid (CAS: 475-31-0) is the glycine conjugate of cholic acid, a trihydroxy bile acid with hydroxyl groups at 3α, 7α, and 12α positions.

- Function : It is predominant in human bile and exhibits stronger emulsifying activity than this compound due to its additional hydroxyl groups.

Structural and Functional Comparison Table

Research Findings and Pharmacological Implications

- Its conjugation reduces cytotoxicity compared to unconjugated HDCA .

- Glycolithocholate : Linked to intestinal inflammation in humans due to its hydrophobic nature and propensity for cell membrane disruption .

- HDCA : Research identifies its role in modulating Farnesoid X Receptor (FXR) signaling, though its glycine conjugate may exhibit distinct receptor-binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.